molecular formula C15H13FN2O3S B12837861 1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12837861
M. Wt: 320.3 g/mol
InChI Key: BUKSLQZVIOLDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 5-bromo-1-(triisopropylsilyl)-pyrrolo[2,3-b]pyridine with tert-butoxide in tetrahydrofuran, followed by the addition of triisopropylchlorosilane . The final product is obtained through a series of purification steps, including crystallization and chromatography.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound prevents their activation and subsequent signaling pathways, leading to reduced cancer cell growth and increased apoptosis .

Properties

IUPAC Name

4-fluoro-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-9-3-5-11(6-4-9)22(20,21)18-10(2)7-12-14(16)13(19)8-17-15(12)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSLQZVIOLDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C(=CN=C32)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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